N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
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Overview
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline” is a chemical compound with the CAS Number: 321434-01-9 . It has a molecular weight of 396.42 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]-4-phenoxyaniline . The InChI code for this compound is 1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H/b20-15+ .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
- The analogue 4-NH₂ BS-THQ demonstrated a broader spectrum of activity against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .
- The reaction proceeds without the need for additional oxidants or ligands and tolerates various substituents on both the benzene and thiophene moieties .
Antibacterial Activity
Regioselective Synthesis of β-Arylated Thiophenes
Hybrid Antimicrobials
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJRTHIULJPMNN-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline |
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